S-layer protein, Acetogenium kivui
Description
Ubiquitous Presence and General Significance of S-Layer Proteins in Prokaryotes
Surface layers, or S-layers, are highly ordered, two-dimensional crystalline arrays of protein or glycoprotein (B1211001) subunits that form the outermost cell envelope in a vast number of bacteria and nearly all archaea. wikipedia.orgnih.govmdpi.com These structures represent one of the most abundant cellular proteins and are considered a nearly universal feature of archaeal cell envelopes. nih.govasm.org The thickness of S-layers typically ranges from 5 to 25 nanometers, and they are characterized by pores of a uniform size, generally between 2 and 8 nm in diameter. wikipedia.orgmdpi.com
The significance of S-layers lies in their diverse functions, which vary between different species. wikipedia.org As the interface between the cell and its environment, they are involved in a multitude of processes. nih.gov Key functions include:
Protection: S-layers shield the cell from detrimental factors such as bacteriophages, predatory bacteria like Bdellovibrios, and phagocytosis. wikipedia.org
Structural Integrity: In many archaea, the S-layer is the sole component of the cell wall, providing mechanical and osmotic stability and determining cell shape. wikipedia.orguniprot.org
Molecular Sieving: The porous nature of the S-layer acts as a barrier against large molecules, like lytic enzymes, while allowing the passage of smaller solutes. wikipedia.org
Adhesion and Recognition: Glycosylated S-layers can mediate adhesion to surfaces, host cells, and other molecules. wikipedia.orgnih.gov They can also serve as sites for the attachment of external proteins, such as enzymes. wikipedia.orgnih.gov
Biomineralization: In some bacteria, S-layers can act as a template for the formation of fine-grain minerals. nih.gov
The attachment of the S-layer to the cell varies depending on the type of prokaryote. In Gram-positive bacteria, S-layer proteins bind to the peptidoglycan layer, often via secondary cell wall polymers. wikipedia.orgnih.govasm.org In Gram-negative bacteria, the S-layer is associated with the lipopolysaccharide of the outer membrane. wikipedia.orgnih.govasm.org In archaea that lack a rigid cell wall, the S-layer is the only wall component and is directly associated with the plasma membrane. nih.govasm.org
Acetogenium kivui as a Model Organism for S-Layer Research
Acetogenium kivui, now reclassified as Thermoanaerobacter kivui, is a thermophilic, acetogenic bacterium that grows optimally at 66°C. nih.govasm.orguniprot.org It is capable of growing on sugars or lithotrophically on gases like H₂ and CO₂ to produce acetate (B1210297). nih.govasm.org This organism has become a valuable model for research, not only in the field of acetogenesis and thermophily but also specifically for the study of S-layer proteins. nih.govresearchgate.net
Several factors contribute to its status as a model organism for S-layer research:
Distinct S-Layer: A. kivui possesses a well-defined, hexagonally packed S-layer that covers its surface. uniprot.orgasm.orgnih.gov
Genetic Accessibility: A genetic toolkit has been developed for T. kivui, allowing for targeted gene deletions and integrations. nih.gov The gene encoding the S-layer polypeptide was successfully cloned and expressed in Escherichia coli, which permitted the determination of its complete nucleotide sequence. asm.orgnih.gov
Structural Elucidation: The three-dimensional structure of the A. kivui S-layer has been determined to a resolution of 1.7 nm using electron crystallography, providing detailed insights into its molecular architecture. nih.govnih.govresearchgate.net
Unique Glycosylation: The S-layer protein of A. kivui is a glycoprotein, and studies have revealed a novel tyrosine-linked glycosaminoglycan, expanding the known mechanisms of protein glycosylation. nih.gov
The ability to manipulate A. kivui genetically, combined with detailed structural knowledge of its S-layer, makes it an excellent system for investigating the synthesis, assembly, and function of these complex protein structures. nih.govresearchgate.net
Historical Context of Acetogenium kivui S-Layer Studies
The scientific investigation of the Acetogenium kivui S-layer began with early structural observations. A 1984 study by Rasch, Saxton, and Baumeister utilized electron microscopy and image processing to investigate the molecular architecture of the S-layer, proposing a tentative model of its subunit organization and noting the striking structural similarities to S-layers of evolutionarily distant species. oup.comoup.com
Further research in the late 1980s focused on the genetics of the S-layer protein. In 1989, the gene for the S-layer polypeptide was cloned and its nucleotide sequence was determined. asm.orgnih.gov This work revealed that the mature protein consists of 736 amino acids and is preceded by a 26-amino-acid signal sequence. asm.orgnih.gov
A significant breakthrough came in 1994 when the three-dimensional structure of the A. kivui S-layer was resolved to 1.7 nm through electron crystallography. nih.govnih.govresearchgate.net This study detailed the p6 symmetry of the lattice, with a spacing of approximately 19 nm, and described how six monomeric subunits combine to form a ring-shaped core. nih.govnih.govresearchgate.net This research also identified a conserved N-terminal domain shared with other bacterial S-layer proteins, suggesting a common anchoring mechanism to the peptidoglycan layer. nih.govnih.govresearchgate.net
Subsequent studies delved into the post-translational modifications of the protein, leading to the discovery of tyrosine-linked glycosaminoglycans, a novel finding in bacterial glycoproteins. nih.gov These cumulative studies have established A. kivui as a key organism for understanding the fundamental principles of S-layer structure, genetics, and assembly.
Data Tables
Table 1: General Properties of Prokaryotic S-Layers
| Property | Description | References |
| Composition | Monomolecular layer of identical protein or glycoprotein subunits. | wikipedia.org |
| Molecular Mass | 40 to 170 kDa. | nih.gov |
| Symmetry | p1, p2, p3, p4, or p6 lattice symmetry. | wikipedia.org |
| Thickness | 5 to 25 nm. | wikipedia.org |
| Porosity | 30% to 70%, with pore diameters of 2 to 8 nm. | mdpi.com |
| Isoelectric Point (pI) | Typically acidic (pI 4-6) for most bacteria, but can be basic (pI 8-10) in some archaea and lactobacilli. | nih.gov |
Table 2: Characteristics of Acetogenium kivui S-Layer
| Characteristic | Finding | References |
| Organism | Acetogenium kivui (reclassified as Thermoanaerobacter kivui) | uniprot.org |
| Cell Wall Type | Gram-positive type structure. | asm.orgnih.gov |
| S-Layer Symmetry | Hexagonal (p6). | uniprot.orgnih.govnih.gov |
| Lattice Spacing | Approximately 19 nm. | nih.govnih.govresearchgate.net |
| Protein Composition | Mature polypeptide of 736 amino acids. | asm.orgnih.gov |
| Signal Sequence | 26 amino acids. | asm.orgnih.gov |
| Glycosylation | Contains O-linked glycans, including a tyrosine-linked glycosaminoglycan. | uniprot.orgnih.gov |
| Structural Features | Ring-shaped core formed by six monomers with spokes providing lateral connectivity. | nih.govnih.govresearchgate.net |
Properties
CAS No. |
127385-31-3 |
|---|---|
Molecular Formula |
C6H14N2O |
Synonyms |
S-layer protein, Acetogenium kivui |
Origin of Product |
United States |
Molecular Architecture and Supramolecular Organization of Acetogenium Kivui S Layer Protein
Overall S-Layer Lattice Symmetry and Unit Cell Dimensions
The S-layer of Acetogenium kivui is characterized by its highly regular and symmetrical arrangement of protein subunits, forming a continuous, porous lattice. This organization is crucial for its function in maintaining cell shape, acting as a protective barrier, and mediating interactions with the environment.
Hexagonal (p6) Lattice Structure Characteristics
Electron crystallography studies have definitively established that the S-layer of A. kivui exhibits a hexagonal (p6) lattice symmetry. nih.govasm.orgasm.org This is a common symmetry found in bacterial S-layers, allowing for the dense packing of protein subunits. The p6 symmetry indicates that the lattice has a six-fold rotational axis at the center of each morphological unit, with additional two-fold and three-fold rotational axes of symmetry within the unit cell. nih.govasm.org This arrangement creates a highly ordered and stable structure covering the entire bacterial cell surface. uniprot.org
Protein Subunit Organization within the S-Layer Array
The hexagonal lattice of the A. kivui S-layer is formed by the assembly of individual protein monomers into larger morphological units. The precise arrangement of these subunits creates a complex and functional architecture.
Lateral Connectivity and Spoke Interactions
Lateral connectivity between the hexameric units is essential for the formation of the continuous S-layer lattice. This is achieved through six spoke-like structures that extend from the core of each hexamer. nih.govasm.orgresearchgate.net These spokes project towards the axis of threefold symmetry, where they interact with spokes from adjacent hexamers, effectively linking the morphological units together to form the cohesive protein sheet. nih.govasm.orgresearchgate.net
Domain Structure of the S-Layer Protein of Acetogenium kivui
The S-layer protein of A. kivui is a modular protein, composed of distinct structural and functional domains. This multi-domain organization is fundamental to its ability to assemble into the complex S-layer lattice and to anchor to the underlying cell wall. The structure of the A. kivui S-layer protein shows notable similarity to the middle wall protein of Bacillus brevis. nih.govasm.orgresearchgate.net
S-Layer Homology (SLH) Domains and Their Role in Anchoring
A key feature of the A. kivui S-layer protein is the presence of S-Layer Homology (SLH) domains at its N-terminus. asm.orgnih.gov These domains are crucial for anchoring the S-layer to the underlying cell wall. nih.govasm.org SLH domains are conserved motifs, typically consisting of 50-60 amino acid residues, found in a variety of extracellular proteins in both Gram-positive and some Gram-negative bacteria. nih.govebi.ac.ukebi.ac.uk
While initially thought to bind directly to peptidoglycan, it is now understood that SLH domains primarily interact with secondary cell wall polymers (SCWPs), such as teichoic or teichuronic acids. asm.orgebi.ac.uk In many bacteria, this interaction is specifically with pyruvylated SCWPs. nih.gov The SLH domain acts as a cell wall targeting module, ensuring the proper attachment and orientation of the S-layer on the cell surface. nih.govplos.org The N-terminal region of the A. kivui S-layer protein, which contains these SLH domains, is responsible for this non-covalent anchoring to the peptidoglycan-associated polymers of the cell wall. asm.orgnih.govnih.gov In vitro experiments with other S-layer proteins have demonstrated that even a single SLH domain can be sufficient for anchoring the protein to the cell surface. plos.org
Conserved Domains and Sequence Similarities with Other S-Layer Proteins
The S-layer protein of A. kivui exhibits significant sequence similarity with other bacterial S-layer proteins, highlighting a conserved structural and functional framework. The N-terminal region, spanning approximately 200 residues, shares homology with the N-terminal part of the middle wall protein of Bacillus brevis. asm.orgnih.gov There is also evidence of internal homology within this N-terminal region of the A. kivui protein itself. asm.orgnih.gov
This conserved domain, which includes the SLH motifs, is not exclusive to A. kivui and B. brevis. It has been identified in a range of other extracellular proteins, including the S-layer proteins of Bacillus sphaericus and Thermus thermophilus, the outer membrane protein Ompα from Thermotoga maritima, an alkaline cellulase (B1617823) from Bacillus strain KSM-635, and xylanases from Clostridium thermocellum and Thermoanaerobacter saccharolyticum. asm.orgnih.govresearchgate.net This widespread presence suggests a common evolutionary origin and a conserved mechanism for anchoring proteins to the bacterial cell surface. asm.orgnih.gov
Post-Translational Modifications and Their Influence on Supramolecular Architecture
The S-layer protein of A. kivui undergoes significant post-translational modification, most notably glycosylation, which plays a critical role in its structure and function. asm.orgnih.gov
Glycosylation Patterns and Linkage Units
The A. kivui S-layer protein is a glycoprotein (B1211001), with carbohydrates accounting for approximately 8% of its total weight. asm.org This corresponds to about 40 to 50 sugar molecules per protein monomer. asm.org The glycan chains are composed of glucose, galactosamine, and an as-yet-unidentified sugar-related component in equimolar ratios. asm.orgnih.gov
A unique feature of the glycosylation in A. kivui is the nature of the linkage to the protein. The carbohydrate chains are covalently attached to tyrosine residues. nih.gov This is a relatively rare form of glycosylation. Four specific tyrosine glycosylation sites have been identified at positions 297, 516, 520, and 632 of the polypeptide chain. uniprot.orgasm.org A common feature of these glycosylation sites is that each of the four tyrosine residues is preceded by a valine residue, suggesting a potential Val-Tyr recognition sequence for this specific type of glycosylation. asm.orgnih.gov
Methylation analysis has revealed that the glucose residues within the glycan chains are uniformly 1,6-linked, while the galactosamine residues are exclusively 1,4-linked. nih.gov
Functional Implications of Glycosylation for S-Layer Organization
While direct experimental evidence for the specific role of glycosylation in the supramolecular organization of the A. kivui S-layer is still being gathered, studies on other bacterial S-layer glycoproteins suggest that glycosylation can be crucial for proper folding, protection against proteolysis, and mediating interactions with the environment. nih.gov
Genetic and Molecular Biological Aspects of Acetogenium Kivui S Layer
Identification and Characterization of the S-Layer Protein Gene (slpA)
The gene encoding the S-layer protein in Acetogenium kivui, designated slpA, has been successfully identified and characterized. The gene was cloned in Escherichia coli from two overlapping genomic fragments using the pUC18 plasmid vector. nih.govnih.gov Subsequent sequencing of these fragments revealed the complete nucleotide sequence of the slpA gene.
Analysis of the gene sequence indicates that it codes for a precursor protein from which a mature polypeptide is formed. nih.govnih.gov The mature S-layer protein is composed of 736 amino acids. nih.govnih.gov The protein is characterized as being weakly acidic and hydrophilic, with a notable abundance of hydroxyamino acids, such as serine and threonine, which are found in distinct clusters. nih.govnih.gov
Table 1: Characteristics of the Acetogenium kivui slpA Gene and Protein
| Feature | Description | Reference |
|---|---|---|
| Gene Designation | slpA | nih.govnih.gov |
| Mature Polypeptide Length | 736 amino acids | nih.govnih.gov |
| Signal Peptide Length | 26 amino acids | nih.govnih.gov |
| Biochemical Properties | ||
| Isoelectric Point | Weakly acidic | nih.govnih.gov |
| Hydrophilicity | Weakly hydrophilic | nih.govnih.gov |
Gene Cloning and Heterologous Expression Strategies (e.g., in Escherichia coli)
The cloning of the slpA gene was a critical step in its characterization, and Escherichia coli was used as the heterologous host for this purpose. nih.govnih.gov The gene was cloned onto the pUC18 vector, a common high-copy-number plasmid in E. coli. nih.govnih.gov This strategy allowed for the production of sufficient quantities of the gene for sequencing and further study.
Expression of the S-layer protein in E. coli was achieved under the control of two different promoters: a cloned Acetogenium promoter and the lacZ promoter present on the pUC18 vector. nih.govnih.gov The ability to express the protein in a well-characterized host like E. coli opens avenues for producing modified versions of the protein and for studying its self-assembly properties in a controlled environment.
Transcriptional Regulation and Gene Expression Dynamics
The expression of the slpA gene in its native host, Acetogenium kivui, is a tightly regulated process to ensure the continuous formation of the S-layer during cell growth. While detailed studies on the specific transcriptional regulation mechanisms in A. kivui are not extensively documented, the successful expression of the slpA gene in E. coli under the control of its own cloned promoter indicates that the necessary regulatory sequences for transcription initiation are located in the vicinity of the gene. nih.govnih.gov
In other bacteria, the expression of S-layer protein genes can be influenced by environmental conditions. For instance, in Lactobacillus brevis, the expression of different S-layer protein genes is altered by the presence or absence of oxygen, suggesting an adaptation mechanism to different environments. nih.gov While it is not confirmed for A. kivui, it is plausible that its S-layer gene expression may also be modulated by environmental cues relevant to its anaerobic and thermophilic lifestyle.
Signal Peptide Cleavage and Protein Maturation
The slpA gene of Acetogenium kivui encodes a precursor protein that undergoes post-translational modification to become a functional subunit of the S-layer. The primary sequence of the gene product reveals a typical prokaryotic signal peptide of 26 amino acids at the N-terminus. nih.govnih.gov This signal peptide directs the protein for secretion across the cell membrane.
Following translocation, the signal peptide is cleaved off, resulting in the mature S-layer polypeptide of 736 amino acids. nih.govnih.gov This maturation process is essential for the correct folding and subsequent assembly of the protein subunits into the crystalline S-layer on the cell surface.
Comparative Genomics and Gene Homologs in Related Taxa
Sequence analysis of the Acetogenium kivui S-layer protein has revealed significant homology with proteins from other bacteria, particularly in its N-terminal region. nih.govnih.gov An approximately 200-residue long N-terminal domain of the A. kivui S-layer protein is homologous to the N-terminal part of the middle wall protein (MWP), which is one of the two S-layer proteins of Bacillus brevis. nih.govnih.gov
Further comparative studies have shown that this homologous N-terminal domain is conserved across several other extracellular proteins. nih.gov This domain is believed to be responsible for anchoring the S-layer protein to the underlying peptidoglycan layer of the cell wall. nih.gov The presence of this conserved domain in a variety of bacterial surface proteins suggests a common evolutionary origin and a fundamental role in cell envelope architecture.
Table 2: Homologs of the Acetogenium kivui S-layer Protein N-terminal Domain
| Homologous Protein | Source Organism | Reference |
|---|---|---|
| Middle Wall Protein (MWP) | Bacillus brevis | nih.govnih.govnih.gov |
| S-layer Protein | Bacillus sphaericus | nih.gov |
| S-layer Protein | Thermus thermophilus | nih.gov |
| Omp alpha | Thermotoga maritima | nih.gov |
| Alkaline Cellulase (B1617823) | Bacillus strain KSM-635 | nih.gov |
| Xylanase | Clostridium thermocellum | nih.gov |
Compound Names Mentioned in this Article:
Serine
Threonine
Biosynthesis, Secretion, and Self Assembly Mechanisms
Protein Secretion Pathways and Translocation across Cell Envelope
The S-layer proteins of Acetogenium kivui, like those in other bacteria, are synthesized in the cytoplasm and must be translocated across the cell membrane and the peptidoglycan layer to reach the cell surface. While specific details for A. kivui are not extensively documented, the secretion of S-layer proteins in Gram-positive bacteria generally occurs via the general secretory (Sec) pathway. frontiersin.org
Proteins destined for secretion via the Sec pathway are synthesized with a cleavable N-terminal signal peptide. cureffi.org This signal sequence directs the ribosome-nascent chain complex to the Sec translocon, a protein-conducting channel in the cytoplasmic membrane. diva-portal.org The S-layer protein is then threaded through this channel. For many bacteria with rapid growth rates, a substantial number of S-layer subunits, potentially over 400 copies per second, must be synthesized and secreted to cover the expanding cell surface. nih.gov
Once across the cytoplasmic membrane, the signal peptide is typically cleaved off. The mature S-layer protein must then traverse the thick peptidoglycan cell wall to reach the exterior surface where it can assemble into the crystalline layer. nih.gov
Self-Assembly Principles of Isolated S-Layer Protein Subunits
A remarkable characteristic of S-layer proteins is their intrinsic ability to self-assemble into ordered, two-dimensional arrays from isolated subunits. nih.gov This process can occur both on the surface of the bacterium and in vitro after the S-layer has been isolated and its subunits dissociated. The information required for the formation of the final lattice structure is encoded within the amino acid sequence and tertiary structure of the individual protein monomers. nih.gov The S-layer of A. kivui exhibits a hexagonal (p6) symmetry, with a center-to-center spacing of approximately 19 nm. nih.govnih.govresearchgate.net This structure is formed by the assembly of six individual protein monomers into a ring-shaped core. nih.govresearchgate.net
The self-assembly of S-layer proteins is sensitive to various environmental factors. These conditions can influence the kinetics and the final structure of the assembled lattice.
| Environmental Factor | Effect on S-Layer Assembly |
| pH | Changes in pH can alter the charge of amino acid residues, affecting the electrostatic interactions necessary for proper assembly. For some S-layer proteins, disassembly can be induced by shifting the pH to basic or acidic conditions. elifesciences.org |
| Ionic Strength | The concentration of salts in the solution can impact hydrophobic and electrostatic interactions between protein subunits. researchgate.net |
| Divalent Cations | Cations such as Ca²⁺ can be crucial for stabilizing some S-layers by forming bridges between negatively charged amino acid residues, like aspartic acid and glutamic acid. nih.gov |
| Temperature | Temperature affects the kinetics of the assembly process. Studies on other S-layer proteins have indicated that the incorporation of monomers into the growing lattice is associated with a net loss of hydrophobic surface area. researchgate.net |
This table is interactive. Click on the headers to explore the data.
Mechanisms of S-Layer Attachment to the Cell Envelope of Acetogenium kivui
For the S-layer to function as the outermost barrier of the cell, it must be securely anchored to the underlying cell envelope. In Gram-positive bacteria like A. kivui, this attachment involves non-covalent interactions with components of the cell wall, primarily peptidoglycan and secondary cell wall polymers (SCWPs). nih.gov
The S-layer of A. kivui is thought to anchor to the peptidoglycan layer of the cell wall. nih.gov This interaction is likely mediated by a specific domain within the S-layer protein. Sequence analysis of the A. kivui S-layer protein has revealed a conserved N-terminal domain that shows homology to domains in other bacterial extracellular proteins known to bind to peptidoglycan. nih.govnih.gov This suggests a common mechanism for anchoring these surface proteins to the cell wall.
In many Gram-positive bacteria, secondary cell wall polymers (SCWPs) play a crucial role in mediating the attachment of the S-layer to the peptidoglycan. nih.gov These polymers, which can include teichoic acids or teichuronic acids, are covalently linked to the peptidoglycan and extend through the cell wall. nih.gov They can act as specific ligands for S-layer homology (SLH) domains found on many S-layer proteins. While the specific SCWPs of A. kivui have not been detailed, the presence of a conserved anchoring domain in its S-layer protein suggests that interactions with such polymers are likely involved in its attachment to the cell envelope. nih.govnih.gov In some bacteria, SCWPs have been shown to inhibit the self-assembly of S-layer proteins in solution, keeping them in a soluble state until they can properly recrystallize on the cell surface. nih.gov
Contributions of SLH Domains to Anchoring Specificity
The S-layer protein of Acetogenium kivui is securely fastened to the underlying cell wall via a non-covalent anchoring mechanism mediated by its N-terminal S-layer Homology (SLH) domains. nih.govresearchgate.net Analysis of the S-layer protein gene revealed that the mature polypeptide, comprising 736 amino acids, possesses an N-terminal region of approximately 200 residues that is homologous to the N-terminal part of the middle wall protein of Bacillus brevis and other extracellular proteins. nih.govnih.govnih.gov This conserved region contains two copies of the SLH domain. ebi.ac.uk
SLH domains are a well-characterized family of motifs, typically 50-60 amino acids in length, responsible for targeting and binding proteins to the cell surface in many Gram-positive bacteria. asm.orgebi.ac.ukplos.org While it was initially thought that SLH domains bound directly to peptidoglycan, it is now understood that their binding target is a secondary cell wall polymer (SCWP) associated with the peptidoglycan. ebi.ac.ukembopress.orgnih.govnih.gov The specificity of this interaction is crucial for ensuring that only the correct S-layer proteins are anchored to the cell surface.
In many bacteria, this specificity is achieved through the recognition of specific chemical modifications on the SCWPs, such as pyruvylation. embopress.orgnih.gov The CsaB protein in Bacillus anthracis, for instance, is involved in adding a pyruvyl group to a peptidoglycan-associated polysaccharide, and this modification is essential for the binding of SLH domains. embopress.org The presence of a homologous domain in the A. kivui S-layer protein suggests it employs a similar, highly specific mechanism, anchoring the S-layer to a distinct carbohydrate moiety within its cell wall. nih.govresearchgate.net This domain-mediated binding ensures the stable and correctly oriented attachment of the S-layer subunits to the cell envelope. asm.orgnih.gov Studies on other bacteria like Bacillus sphaericus have demonstrated that this SLH domain-SCWP interaction is species-specific. asm.org
The table below summarizes key research findings regarding the SLH domains of the A. kivui S-layer protein and their general function.
| Feature | Finding | Source(s) |
| Domain Location | N-terminal region of the S-layer protein. | nih.gov, nih.gov |
| Homology | Shares homology with the N-terminal domains of S-layer proteins from Bacillus brevis, Bacillus sphaericus, and Thermus thermophilus, as well as other extracellular enzymes. | nih.gov, researchgate.net |
| Number of Motifs | The S-layer glycoprotein (B1211001) of A. kivui contains two SLH domain copies. | ebi.ac.uk |
| Binding Target | SLH domains bind to pyruvylated secondary cell wall polymers (SCWPs), not directly to peptidoglycan. | nih.gov, ebi.ac.uk |
| Function | Anchors the S-layer protein subunits non-covalently to the rigid cell wall layer. | nih.gov, asm.org |
| Specificity | The interaction between the SLH domain and its specific SCWP target ensures species-specific anchoring. | embopress.org, asm.org |
Morphogenesis of the S-Layer Lattice on the Cell Surface
The morphogenesis of the Acetogenium kivui S-layer is a dynamic process of self-assembly, resulting in a highly ordered, crystalline protein lattice on the cell exterior. nih.govnih.gov This process is driven by the intrinsic properties encoded within the amino acid sequence of the S-layer protein subunits. nih.gov Following secretion across the cell membrane, the individual protein monomers organize themselves into a functional, two-dimensional crystal array. nih.govresearchgate.net
Electron crystallography studies have revealed the precise architecture of the A. kivui S-layer. nih.govnih.gov The lattice exhibits p6 symmetry, which is a hexagonal arrangement with a center-to-center spacing of approximately 19 nm. nih.govresearchgate.net The fundamental morphological unit of this lattice is a hexamer, formed by six individual S-layer protein monomers. nih.govnih.gov These hexamers assemble to create a ring-shaped core. This core is surrounded by a fenestrated rim and six spokes that point toward the axis of threefold symmetry, providing the lateral connections that link adjacent hexamers into the continuous, porous meshwork. nih.govnih.gov
The formation of this extensive lattice must accommodate the continuous growth and division of the bacterial cell. The S-layer lattice does not assemble in one single event but grows through the incorporation of new subunits at specific sites. mdpi.com Evidence from other bacterial S-layers suggests that this growth often occurs at lattice imperfections, such as edge dislocations within the crystalline array. mdpi.com These defects act as insertion points for new morphological units, allowing the lattice to expand seamlessly as the cell elongates and increases its surface area, without compromising its structural integrity or protective function. mdpi.com This process ensures the cell remains completely covered by the S-layer throughout its life cycle. capes.gov.br
The key characteristics of the A. kivui S-layer lattice are detailed in the table below.
| Parameter | Description | Source(s) |
| Symmetry | p6 (hexagonal) | nih.gov, researchgate.net |
| Lattice Spacing | Approximately 19 nm center-to-center. | nih.gov |
| Morphological Unit | Hexamer of six S-layer protein monomers. | nih.gov, nih.gov |
| Subunit Structure | Monomers combine to form a ring-shaped core with a fenestrated rim and six connecting spokes. | nih.gov, nih.gov |
| Assembly | An entropy-driven self-assembly process. | nih.gov |
| Growth Mechanism | Incorporation of new subunits at lattice defects (e.g., dislocations) to accommodate cell growth. | mdpi.com |
Biological and Physiological Functions of the Acetogenium Kivui S Layer
Contribution to Cell Envelope Integrity and Mechanical Stability
The S-layer of Acetogenium kivui is a fundamental component of its cell wall, providing structural integrity and mechanical stability. researchgate.net In many prokaryotes, S-layers are the primary means of maintaining cell shape and resisting internal turgor pressure, particularly in archaea where they can be the sole cell wall component. nih.gov While A. kivui possesses a Gram-positive type cell wall structure, the S-layer provides an essential additional layer of reinforcement. nih.gov This proteinaceous sheath helps the cell withstand physical stresses it may encounter in its natural environment. nih.gov The assembly of S-layer proteins into a resilient lattice encapsulates the cell, offering protection. researchgate.net The interactions between the individual protein subunits and their anchoring to the underlying peptidoglycan layer are primarily noncovalent, allowing for a dynamic yet stable structure. nih.govnih.gov
Role in Cell-Environment Interactions
As the interface between the cell and its surroundings, the S-layer of A. kivui mediates a variety of interactions critical for survival. researchgate.net
The S-layer acts as a protective barrier against a range of environmental threats. researchgate.net This includes shielding the cell from detrimental environmental conditions and harmful enzymes. researchgate.net For many bacteria, S-layers have been shown to offer protection against predation by other microorganisms, such as Bdellovibrio. nih.govwhiterose.ac.uk Furthermore, the S-layer can act as a barrier against antimicrobial peptides, which are common in competitive microbial environments. nih.gov The dense, isoporous nature of the S-layer lattice can also function as a molecular sieve, regulating the passage of substances to and from the cell surface. nih.gov
The S-layer is directly involved in the adhesion of A. kivui to surfaces and other cells. researchgate.netresearchgate.net Adhesion is a critical first step in the formation of biofilms, complex communities of microorganisms attached to a surface. mdpi.comnih.gov The surface properties of the S-layer proteins, including their charge and hydrophobicity, govern these initial physicochemical interactions. nih.gov In various bacteria, S-layers have been demonstrated to mediate attachment to both biotic and abiotic surfaces. researchgate.net This can include adhesion to host tissues, other microorganisms, and inanimate objects, playing a role in colonization and persistence in specific niches. researchgate.net
Implications for Cell Growth and Division
S-layers are dynamic structures that must accommodate the processes of cell growth and division. nih.gov The continuous recrystallization of the S-layer lattice is essential to maintain a complete and protective covering as the cell elongates and divides. nih.gov The synthesis of S-layer proteins is a significant metabolic investment, indicating their crucial role in cellular function. nih.gov In some bacteria, the S-layer is involved in determining cell shape and participating in the division process. nih.gov The occurrence of both mono- and polycrystalline S-layer sheets in A. kivui has been interpreted as being related to the cell's growth cycle. oup.com
Potential Roles in Nutrient Acquisition or Ion Trapping
The S-layer of A. kivui may also play a role in nutrient acquisition and ion trapping. The regular, porous structure of the S-layer can function as a molecular sieve and an ion trap. nih.gov This could be particularly important for an organism like A. kivui, which can grow autotrophically on H₂ and CO₂. nih.gov The S-layer might help to concentrate essential ions from the environment, making them more readily available for metabolic processes. While direct evidence for this role in A. kivui is still emerging, the general functions of S-layers in other bacteria suggest this is a plausible physiological contribution. nih.gov
S-Layer Function in the Context of Acetogenium kivui's Metabolism and Niche
Acetogenium kivui is a thermophilic acetogen, capable of growth at elevated temperatures and utilizing the Wood-Ljungdahl pathway for carbon fixation. nih.gov The S-layer's stability at high temperatures is crucial for protecting the cell in its thermophilic niche. The protective functions of the S-layer against environmental stressors are particularly relevant in the competitive microbial communities where A. kivui resides. Furthermore, the potential role of the S-layer in adhesion could be advantageous for forming biofilms, which can provide a stable environment and facilitate syntrophic interactions with other microorganisms. The S-layer protein of A. kivui shares a homologous N-terminal domain with S-layer proteins from other bacteria, which is thought to anchor the protein to the peptidoglycan layer, a conserved feature important for its function across different species. nih.govoup.com
Evolutionary and Comparative Aspects
Phylogenetic Distribution and Conservation of S-Layers across Prokaryotes
Surface layers (S-layers) represent one of the most common cell envelope components in prokaryotes, found in hundreds of different species across all major phylogenetic groups of bacteria and being an almost universal feature of archaeal envelopes. nih.govnih.govwikipedia.org These structures are monomolecular crystalline arrays of protein or glycoprotein (B1211001) subunits that form the outermost layer of the cell. nih.govfrontiersin.org Despite their widespread occurrence, S-layer proteins are generally not well-conserved, and their sequences can differ significantly even between closely related species. wikipedia.org This diversity is thought to reflect adaptations to a wide array of environmental conditions. frontiersin.org
The presence of S-layers spans both Gram-positive and Gram-negative bacteria, as well as the vast majority of archaea. frontiersin.orgasm.org In Gram-positive bacteria like Acetogenium kivui, the S-layer is anchored to the peptidoglycan-containing layer. nih.govasm.org In contrast, in Gram-negative bacteria, it attaches to the outer membrane's lipopolysaccharide, and in most archaea, it serves as the exclusive cell wall component, directly associated with the plasma membrane. nih.govwikipedia.org The production of S-layers represents a significant metabolic investment for the organism, as the S-layer protein can constitute up to 15% of the total cellular protein. wikipedia.orgfrontiersin.org
Recent structural analyses have revealed that while archaeal S-layers show a predominantly continuous evolutionary landscape in terms of structure and sequence, bacterial S-layers exhibit substantial discontinuity, suggesting multiple independent evolutionary origins. biorxiv.org This phylogenetic distribution highlights S-layers as a highly successful structural solution that has been adopted and adapted across the prokaryotic tree of life.
Convergent Evolution of S-Layer Functions and Structures
The remarkable diversity in the structure and sequence of S-layer proteins, coupled with their shared functionality across disparate prokaryotic lineages, points towards convergent evolution. biorxiv.orgfrontiersin.org S-layers have likely evolved independently on multiple occasions to fulfill similar biological roles. biorxiv.org These roles include providing structural integrity, acting as a protective barrier, and mediating interactions with the environment. biorxiv.org
Functionally similar S-layer proteins from phylogenetically distant organisms often lack significant sequence similarity. nih.gov However, they self-assemble into highly ordered, two-dimensional crystalline lattices with defined symmetries (oblique, square, or hexagonal). nih.govwikipedia.org For instance, the S-layer of Acetogenium kivui exhibits hexagonal (p6) symmetry. nih.govasm.org This structural convergence allows the S-layer to form a porous, semipermeable barrier that controls the passage of molecules and protects the cell from environmental threats. nih.govfrontiersin.org The independent evolution of these complex, self-assembling structures underscores their fundamental importance for prokaryotic survival in diverse and competitive habitats. biorxiv.org
Sequence and Structural Homologies with S-Layers from Other Organisms
Despite the general lack of conservation among S-layer proteins, specific domains can show significant homology across different species, revealing shared evolutionary ancestry and functional mechanisms. The S-layer protein of Acetogenium kivui provides a clear example of this. Its mature polypeptide consists of 736 amino acids and is preceded by a 26-amino-acid signal sequence. nih.gov
A key finding is the homology of the N-terminal region of the A. kivui S-layer protein with the N-terminal part of the middle wall protein of Brevibacillus brevis (formerly Bacillus brevis). nih.govnih.gov This conserved domain, which also shows internal homology within the A. kivui polypeptide itself, is believed to be responsible for anchoring the protein to the underlying peptidoglycan layer of the cell wall. nih.govnih.govasm.org This homology is particularly significant as it represents one of the first examples of a conserved domain identified in several S-layer proteins. nih.govasm.org
This conserved N-terminal domain has been identified in a range of other extracellular proteins from various bacteria, highlighting a shared anchoring strategy.
| Protein/Enzyme | Source Organism |
| S-layer protein | Bacillus sphaericus |
| S-layer protein | Thermus thermophilus |
| Omp alpha | Thermotoga maritima |
| Alkaline cellulase (B1617823) | Bacillus strain KSM-635 |
| Xylanase | Clostridium thermocellum |
| Xylanase | Thermoanaerobacter saccharolyticum |
| Table 1: Proteins sharing N-terminal domain homology with the Acetogenium kivui S-layer protein. nih.govasm.org |
Evolutionary Advantages Conferred by S-Layer Presence
The significant energy expenditure required to synthesize and assemble an S-layer is justified by the numerous selective advantages it provides. frontiersin.org These advantages enable prokaryotes to thrive in diverse and often harsh environments.
Key functions and advantages include:
Protective Coat: The S-layer acts as a physical barrier against various environmental hazards, including proteolytic enzymes and bacteriophages. nih.govnih.gov
Molecular Sieve and Ion Trap: The highly porous and isoporous nature of the S-layer lattice allows it to function as a precise molecular sieve, regulating the passage of nutrients and other molecules while trapping essential ions. nih.govnih.govnih.gov
Cell Shape and Rigidity: Particularly in archaea that lack a peptidoglycan wall, the S-layer is crucial for determining and maintaining cell shape and providing structural integrity. nih.govnih.gov In bacteria with thin peptidoglycan layers, the S-layer can provide essential structural support. oup.com
Surface Recognition and Adhesion: S-layers play a critical role in cell-to-cell and cell-to-surface interactions, which is vital for processes like colonization and biofilm formation. nih.govnih.govnih.gov
Antifouling Layer: The crystalline surface can prevent the nonspecific binding of molecules and other organisms. nih.govnih.gov
Virulence Factor: In pathogenic bacteria, S-layers can contribute to virulence by protecting the pathogen from the host's immune defenses, such as phagocytosis. nih.govnih.govresearchgate.net
Antigenic Variation and Adaptability
Antigenic variation is a key adaptive mechanism used by pathogens to evade the host immune system. wikipedia.org This process involves altering surface-exposed molecules to avoid recognition by host antibodies. wikipedia.org In several pathogenic bacteria, S-layer proteins serve as a system for such antigenic variation. nih.govscite.ai
A well-studied example is Campylobacter fetus, a pathogen where the S-layer is a critical virulence factor. C. fetus can express multiple S-layer proteins of different molecular weights from a cassette of silent S-layer genes. asm.orgscite.ai Through a mechanism of DNA inversion, different genes can be placed into an expression site, leading to a switch in the S-layer protein produced. nih.gov This change in the predominant surface protein is accompanied by a change in its antigenic properties, allowing a subpopulation of the bacteria to evade the host's immune response. scite.ainih.gov This continuous variation enables persistent infections and reinfection of previously exposed hosts. wikipedia.orgscite.ai
While direct evidence for antigenic variation in the S-layer of the non-pathogenic Acetogenium kivui is not established, the mechanisms observed in other S-layered bacteria illustrate a powerful evolutionary strategy for adaptation and survival, particularly in the context of host-pathogen interactions. scite.ainih.gov
Biotechnological and Nanobiotechnological Applications of Acetogenium Kivui S Layer Proteins
Utilization of Self-Assembly Properties for Engineered Architectures
The capacity of isolated S-layer proteins of Acetogenium kivui to self-assemble into predictable, ordered lattices is a key feature exploited in nanotechnology. nih.govresearchgate.net This process, driven by the amino acid sequence and tertiary structure of the protein subunits, allows for the formation of monomolecular arrays on various surfaces and interfaces. art-and-science.eunih.gov This bottom-up approach to fabrication enables the construction of precisely structured nanomaterials. art-and-science.eu
The S-layer protein of A. kivui exhibits p6 hexagonal symmetry with a center-to-center spacing of approximately 19 nm. researchgate.net This regular arrangement creates a nanoporous meshwork with pores of uniform size and morphology. oup.comamazonaws.com The protein itself is composed of domains that contribute to its structure and potential function, including an N-terminal domain that is homologous to domains in other bacterial surface proteins and is likely involved in anchoring the protein to the cell wall. researchgate.net
The self-assembly process is influenced by environmental factors such as pH and the presence of divalent cations, which can interact with the abundant acidic amino acids, like glutamic and aspartic acid, found in the protein. art-and-science.eunih.gov This responsiveness allows for a degree of control over the assembly process. The resulting crystalline lattices are robust and can withstand harsh conditions, a trait inherited from their origin in a thermophilic organism. art-and-science.eu
The highly porous nature of S-layer lattices, including that of A. kivui, with pores typically in the 2-8 nm range, makes them ideal for the fabrication of isoporous ultrafiltration membranes. amazonaws.comnih.gov These membranes possess a precisely defined molecular weight cutoff, a significant advantage over conventional polymeric membranes which have a statistical pore size distribution. amazonaws.comasm.org
The process involves reassembling the S-layer protein subunits onto a microporous support, creating a thin, highly regular filtration layer. asm.org The uniform pore size and morphology of the S-layer ensure sharp separation characteristics. oup.comnih.gov The chemical properties of the S-layer protein, with its array of functional groups such as carboxyl, amino, and hydroxyl groups at defined positions, can be further modified to alter the filtration properties, for instance, to influence protein adsorption or to introduce specific affinities. asm.org
| Feature | Description | Reference(s) |
| Lattice Symmetry | Hexagonal (p6) | researchgate.net |
| Center-to-Center Spacing | ~19 nm | researchgate.net |
| Pore Size Range (General S-layers) | 2 - 8 nm | amazonaws.comnih.gov |
| Porosity (General S-layers) | 30 - 70% | oup.comnih.gov |
The periodic and highly ordered structure of the A. kivui S-layer lattice serves as an exceptional template for the precise positioning and immobilization of other molecules. art-and-science.euoup.com The protein subunits provide a high density of identical binding sites with a well-defined spatial arrangement. researchgate.net This allows for the creation of highly organized functional surfaces.
Molecules can be attached to the S-layer through various mechanisms:
Non-covalent interactions: Exploiting ionic, hydrophobic, or affinity interactions between the target molecule and the S-layer surface.
Covalent linkage: Utilizing the chemically addressable functional groups (e.g., carboxyl groups of aspartic and glutamic acids, amino groups of lysine) on the S-layer protein to form stable covalent bonds with functional molecules. asm.orggwdg.de
This capability has been demonstrated with a variety of molecules, including enzymes, antibodies, and nanoparticles. The precise arrangement afforded by the S-layer scaffold ensures optimal activity and accessibility of the immobilized molecules, preventing issues like steric hindrance or random orientation that can occur with other immobilization methods. art-and-science.eu
S-Layer as a Fusion Partner for Display of Heterologous Proteins
Genetic engineering techniques allow for the fusion of foreign protein domains to the S-layer protein of A. kivui without necessarily disrupting its self-assembly capabilities. nih.govnih.gov By cloning the gene for a desired protein (e.g., an enzyme, antigen, or antibody fragment) in-frame with the S-layer protein gene, a chimeric protein can be produced. nih.govnih.gov
When these fusion proteins self-assemble, they create a crystalline monolayer that displays the functional heterologous protein in a dense, highly ordered, and oriented fashion. nih.gov This technology has significant implications for:
Enzyme catalysis: Creating highly active and stable biocatalytic surfaces.
Vaccine development: Presenting antigens in a repetitive array to elicit a strong immune response. nih.gov
Affinity matrices: Developing surfaces for specific capture and purification of target molecules.
Research has shown that the N- or C-terminal regions of S-layer proteins are often amenable to fusion without compromising the protein's ability to form a lattice. nih.govnih.gov The S-layer protein from A. kivui possesses an N-terminal domain with homology to other surface proteins, which could be a target for such fusions. researchgate.netamazonaws.com
Applications in Biosensors and Diagnostic Devices
The unique properties of the A. kivui S-layer make it a promising platform for the development of highly sensitive and specific biosensors. art-and-science.euhelsinki.fi The S-layer can be recrystallized on the surface of various transducers, such as gold chips or electrodes, to create a functionalized interface. asm.org
The S-layer contributes to biosensor performance in several ways:
Anti-fouling surface: The highly hydrated and often neutrally charged surface of S-layers can resist the non-specific adsorption of biomolecules, reducing background noise and improving sensor sensitivity. nih.gov
Ordered immobilization: As a scaffold, it allows for the high-density, oriented immobilization of biorecognition elements (e.g., antibodies, enzymes, DNA) on the sensor surface, enhancing the signal and ensuring reproducibility. art-and-science.euamazonaws.com
Biomimetic membrane: S-layers can support lipid membranes, creating a stable, biomimetic environment for incorporating membrane-active components, such as ion channels or receptor proteins, into sensor designs. nih.govnih.gov
For example, an enzyme like glucose oxidase could be immobilized on an A. kivui S-layer-coated electrode for amperometric glucose sensing. amazonaws.com The regular spacing of the enzyme molecules would ensure efficient substrate turnover and signal transduction.
Potential in Nanoparticle Synthesis and Controlled Mineralization
The S-layer of A. kivui can act as a template for the synthesis of inorganic nanoparticles and for guiding the controlled formation of mineral structures. The regularly spaced functional groups on the protein lattice, particularly the carboxyl groups, can bind metal ions from a solution with high precision. researchgate.net
This array of bound metal ions can then serve as nuclei for the subsequent growth of metallic or mineral nanoparticles. This biotemplating approach allows for the creation of highly ordered arrays of nanoparticles with uniform size and spacing, a significant challenge for conventional fabrication methods. The process typically involves:
Incubation of the S-layer lattice in a metal salt solution.
A reduction step (chemical or photochemical) to convert the bound ions into zero-valent metal nanoparticles.
This method has been used with other bacterial S-layers to create arrays of gold, platinum, and palladium nanoparticles. researchgate.net The resulting nanoparticle arrays have potential applications in catalysis, electronics, and optics.
Role in Biomimetics and Bio-Inspired Materials Science
The S-layer of Acetogenium kivui is a prime example of a biological system inspiring the design of new materials. art-and-science.euoup.com By mimicking the self-assembly and functional principles of the S-layer, scientists can develop novel materials with tailored properties. nih.govasm.org
A key area of biomimicry is the creation of S-layer-supported lipid membranes (SsLMs). nih.govnih.gov This involves recrystallizing the S-layer on a solid support and then depositing a lipid bilayer on top. The S-layer acts as a stabilizing cushion that mimics the cell wall, providing mechanical stability to the lipid membrane while creating a hydrated space that preserves the mobility and function of incorporated membrane proteins. nih.gov These biomimetic membranes are valuable models for studying cell surface phenomena and for developing advanced biosensors and drug delivery systems. nih.govnih.gov
The study of the A. kivui S-layer, with its inherent stability and well-defined structure, provides fundamental insights into the principles of protein self-assembly and biomineralization, guiding the rational design of new generations of bio-inspired materials. art-and-science.euoup.com
Advanced Methodological Approaches in Acetogenium Kivui S Layer Research
Electron Crystallography and Three-Dimensional Reconstruction
Electron crystallography has been a cornerstone in revealing the intricate architecture of the Acetogenium kivui S-layer. The three-dimensional structure of this protein layer was determined to a resolution of 1.7 nm using this technique. mdpi.comresearchgate.net Independent reconstructions were achieved from S-layers negatively stained with different agents, namely uranyl acetate (B1210297) and sodium phosphotungstate, ensuring the robustness of the structural model. researchgate.netasm.org
The analysis revealed that the A. kivui S-layer possesses p6 symmetry, with a center-to-center spacing of the morphological units of approximately 19 nm. researchgate.netasm.org The structure is formed by the self-assembly of six protein monomers into a ring-shaped core. This core is encircled by a fenestrated rim and features six spokes that extend towards the axis of threefold symmetry, facilitating lateral connections with adjacent hexameric units within the layer. researchgate.netasm.org This detailed structural information, obtained through electron crystallography, has been fundamental to understanding the molecular organization of the S-layer.
| Parameter | Value | Source(s) |
| Technique | Electron Crystallography | mdpi.comresearchgate.netasm.org |
| Resolution | 1.7 nm | mdpi.comresearchgate.netasm.org |
| Symmetry | p6 | researchgate.netasm.org |
| Center-to-Center Spacing | ~19 nm | researchgate.netasm.org |
| Staining Agents Used | Uranyl acetate, Sodium phosphotungstate | researchgate.netasm.org |
| Key Structural Features | Hexameric ring-shaped core, fenestrated rim, six connecting spokes | researchgate.netasm.org |
Genetic Engineering Techniques for S-Layer Modification
Genetic engineering has opened avenues for the modification and functionalization of S-layer proteins, and the S-layer protein of Acetogenium kivui has been a subject of such research. A significant step in this direction was the successful cloning and expression of the gene encoding the A. kivui S-layer polypeptide in Escherichia coli. asm.org The gene was cloned on two overlapping fragments using the pUC18 vector and was expressed under the control of either a cloned Acetogenium promoter or the lacZ gene promoter. asm.org
The determination of the complete nucleotide sequence of the structural gene revealed that the mature polypeptide consists of 736 amino acids and is preceded by a 26-amino-acid signal sequence typical for prokaryotic secretion. asm.org This work has laid the foundation for future modifications of the A. kivui S-layer protein, enabling the potential incorporation of functional domains for various nanobiotechnological applications. While specific modifications to the A. kivui S-layer protein for functionalization are a promising area of research, the initial cloning and expression studies are a critical prerequisite. ijirset.com
| Aspect | Details | Source(s) |
| Host Organism for Expression | Escherichia coli | asm.org |
| Vector Used | pUC18 | asm.org |
| Promoters Used | Cloned Acetogenium promoter, lacZ promoter | asm.org |
| Mature Polypeptide Length | 736 amino acids | asm.org |
| Signal Sequence Length | 26 amino acids | asm.org |
| Significance | Enables heterologous production and future genetic modification | asm.orgijirset.com |
Spectroscopic and Diffraction Methods for Structural Analysis
While detailed X-ray diffraction data for the A. kivui S-layer protein is not extensively published, the structural information obtained from electron crystallography provides a basis for comparison with other S-layer proteins that have been analyzed by X-ray diffraction. The amino acid composition of the A. kivui S-layer protein, determined from the gene sequence, reveals a weakly acidic and hydrophilic character, with a notable abundance of hydroxyamino acids like serine and threonine. asm.org This compositional information complements the structural data from diffraction methods.
| Method | Application to A. kivui S-Layer | Key Findings/Inferences | Source(s) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characterization of secondary structure. | Provides information on α-helix and β-sheet content. | |
| X-ray Diffraction | Comparative analysis with other S-layer proteins. | The known p6 symmetry and dimensions provide a reference for interpreting diffraction patterns of similar structures. | asm.org |
| Sequence Analysis | Determination of amino acid composition. | The protein is weakly acidic and hydrophilic, rich in hydroxyamino acids. | asm.org |
Real-Time Surface Plasmon Resonance Biosensor Technology for Interaction Studies
Real-time surface plasmon resonance (SPR) is a powerful technique for studying biomolecular interactions. Although specific SPR studies focusing exclusively on the A. kivui S-layer protein are not widely documented, the well-defined structure of this protein serves as an important reference in the broader context of S-layer interaction research. nih.govoup.com SPR has been effectively used to investigate the binding kinetics and affinity of other S-layer proteins with various ligands, such as secondary cell wall polymers. oup.com
The detailed three-dimensional model of the A. kivui S-layer, with its distinct domains and surface topology, provides a structural basis for hypothesizing and designing potential interaction studies. asm.org For instance, the N-terminal region of the A. kivui S-layer protein shows homology to the middle wall protein of Bacillus brevis, suggesting a conserved anchoring mechanism that could be investigated using SPR. asm.org
| Technique | Relevance to A. kivui S-Layer Research | Potential Applications | Source(s) |
| Surface Plasmon Resonance (SPR) | The known structure of the A. kivui S-layer provides a model for interpreting interaction data from other S-layer proteins. | To study the binding of the S-layer protein to cell wall components or other molecules in real-time. To determine kinetic parameters (association and dissociation rates) of these interactions. | asm.orgnih.govoup.com |
| Comparative Analysis | The homology of its N-terminal domain with other S-layer proteins suggests similar interaction mechanisms that have been studied by SPR. | Investigating the role of specific domains in binding and assembly. | asm.org |
Atomic Force Microscopy (AFM) for Surface Topography and Dynamics
Atomic force microscopy (AFM) is a high-resolution imaging technique used to visualize the surface topography of biological samples in their near-native state. While direct AFM imaging of the Acetogenium kivui S-layer on living cells has not been a primary focus in published research, the structural parameters determined by electron crystallography are highly relevant to AFM studies of S-layer proteins in general. whiterose.ac.uk The known hexagonal symmetry and 19 nm lattice constant of the A. kivui S-layer provide a benchmark for AFM observations of other p6-type S-layers. asm.orgplos.org
AFM has been instrumental in visualizing the recrystallization of isolated S-layer proteins on various substrates, providing insights into their self-assembly properties. plos.orgnih.gov Such studies on other S-layer proteins have revealed details about the formation of crystalline domains and the influence of surface chemistry on the assembly process. The detailed structural model of the A. kivui S-layer can inform and guide the interpretation of AFM data from similar S-layer systems.
| Technique | Relevance to A. kivui S-Layer Research | Insights Gained from AFM on other S-Layers | Source(s) |
| Atomic Force Microscopy (AFM) | The well-characterized structure of the A. kivui S-layer serves as a reference for AFM studies. | Visualization of S-layer lattice symmetry and dimensions on living cells and recrystallized layers. Real-time observation of S-layer self-assembly dynamics. Probing the mechanical properties of the S-layer. | asm.orgwhiterose.ac.ukplos.orgnih.gov |
| Structural Reference | The p6 symmetry and 19 nm lattice constant are key parameters for comparative AFM studies. | The detailed 3D model helps in interpreting the topographical features observed in AFM images of S-layers. | asm.org |
Cryo-Electron Tomography for In Situ Structural Information
Cryo-electron tomography (cryo-ET) is a cutting-edge technique that allows for the three-dimensional visualization of cellular structures in their native, hydrated state. While the primary structural elucidation of the Acetogenium kivui S-layer was achieved through electron crystallography of isolated layers, the resulting 3D model is invaluable for interpreting in situ data from cryo-ET studies of other bacteria. researchgate.netnih.govmdc-berlin.de
Cryo-ET has been successfully applied to visualize the S-layer lattices of various bacteria and archaea directly on the cell surface, providing context to their assembly and interaction with other cell envelope components. nih.govmdc-berlin.de The high-resolution structure of the A. kivui S-layer serves as a crucial reference for building atomic models into lower-resolution cryo-ET maps of other S-layers, particularly those with similar hexagonal symmetry. researchgate.netelifesciences.org This comparative approach enhances our understanding of the in vivo organization and function of S-layers across different prokaryotic species.
| Technique | Role in A. kivui S-Layer Context | Insights from Comparative Cryo-ET Studies | Source(s) |
| Cryo-Electron Tomography (Cryo-ET) | The high-resolution 3D model of the A. kivui S-layer serves as a benchmark for interpreting cryo-ET data. | Provides in situ visualization of S-layer architecture on intact cells. Reveals the relationship between the S-layer and other cell envelope layers. Allows for the creation of pseudo-atomic models of S-layers in their native environment. | researchgate.netnih.govmdc-berlin.deelifesciences.org |
| Structural Benchmark | The detailed knowledge of the A. kivui p6 lattice aids in the identification and analysis of similar structures in cryo-tomograms of other organisms. | Facilitates a deeper understanding of S-layer assembly and function in a cellular context. | researchgate.net |
Future Research Directions and Unanswered Questions
Elucidation of Complete Glycan Structures and Their Biosynthesis in A. kivui
A significant area for future investigation lies in the complete characterization of the glycan structures attached to the A. kivui S-layer protein and the elucidation of their biosynthetic pathway. It has been discovered that the S-layer protein of A. kivui is modified by high-molecular-mass glycosaminoglycan-like structures. nih.gov These glycans are covalently linked to tyrosine residues, a relatively uncommon form of glycosylation. nih.gov Analysis has revealed that these chains are composed of glucose and galactosamine, with glucose being uniformly 1,6-linked and galactosamine exclusively 1,4-linked. nih.gov However, a third sugar-related component of these glycans remains unidentified. nih.gov The discovery that all four identified tyrosine glycosylation sites are preceded by a valine residue suggests a novel recognition sequence for this modification. nih.gov
Future research should focus on:
Identifying the Unidentified Sugar Component: Comprehensive chemical analysis, including advanced mass spectrometry and NMR spectroscopy, is required to determine the exact structure of this unknown sugar.
Determining the Complete Glycan Sequence and Branching: The full sequence, including the arrangement of the known and unknown sugars and any potential branching in the glycan chains, needs to be established.
Unraveling the Biosynthetic Pathway: The genes and enzymes responsible for synthesizing these unique glycans and attaching them to the tyrosine residues of the S-layer protein are yet to be identified. This will likely involve a combination of genomic analysis to find putative glycosyltransferases and other modifying enzymes, followed by genetic and biochemical studies to confirm their function. Understanding this pathway is crucial, as prokaryotic protein glycosylation is an area of intense research with implications for bacterial physiology and biotechnology. nih.gov
Comprehensive Analysis of S-Layer Interactions with Cellular Components
The S-layer of A. kivui is anchored to the cell wall, but the precise molecular interactions with other cellular components are not fully understood. The S-layer protein possesses an N-terminal domain that shares homology with domains found in several other bacterial extracellular proteins, which are thought to anchor these proteins to the peptidoglycan. nih.govnih.gov This suggests a direct interaction with the peptidoglycan layer in A. kivui.
However, in many Gram-positive bacteria, S-layer proteins are known to bind to secondary cell wall polymers (SCWPs), such as teichoic or teichuronic acids, which are covalently linked to the peptidoglycan. nih.gov The nature of the SCWPs in A. kivui and their potential role in anchoring the S-layer have not been investigated.
Future research directions include:
Characterization of A. kivui Secondary Cell Wall Polymers: The composition and structure of any SCWPs present in the cell wall of A. kivui need to be determined.
In Vitro Binding Assays: Experiments using purified S-layer protein and isolated cell wall components (peptidoglycan and SCWPs) can definitively identify the binding partners.
Structural Studies of the S-Layer-Cell Wall Complex: High-resolution imaging techniques, such as cryo-electron tomography, could visualize the interaction between the S-layer and the underlying cell wall in its native state.
Dynamic Aspects of S-Layer Assembly and Remodeling in Vivo
The process by which the S-layer lattice is assembled and remodeled on the surface of growing and dividing A. kivui cells remains a significant unanswered question. S-layers must be dynamic structures that can accommodate cell growth and division without compromising their protective function. nih.gov In Gram-positive bacteria, the incorporation of new S-layer subunits is often localized to specific sites, such as the mid-cell during division. nih.gov The occurrence of both mono- and polycrystalline S-layer sheets in A. kivui has been interpreted as being related to transitions in the cell's growth cycle. capes.gov.br However, the specific mechanisms governing this process in A. kivui are unknown. It has been noted that late-exponential- and stationary-growth-phase cells of some bacteria can slough off fragments of their S-layer, possibly as a result of cell wall turnover. nih.gov
Key areas for future research are:
Visualization of S-Layer Assembly in Real-Time: Using advanced microscopy techniques, such as fluorescence microscopy with labeled S-layer proteins, could allow for the direct observation of where and when new subunits are incorporated into the S-layer of living A. kivui cells.
Identification of Factors Involved in Assembly: The cellular machinery responsible for the secretion and insertion of S-layer proteins needs to be identified. This could include specific chaperones or secretion systems.
Understanding Lattice Dynamics: Investigating how the S-layer lattice accommodates changes in cell shape and size during the cell cycle will provide insights into the flexibility and stability of this structure.
Exploring the Full Spectrum of Physiological Roles in A. kivui's Habitat
While S-layers are generally thought to provide a protective barrier, their specific physiological roles in the natural habitat of A. kivui are largely speculative. As a thermophile, A. kivui thrives at high temperatures, and its S-layer likely contributes to the mechanical and thermal stability of the cell envelope. nih.gov In other thermophilic archaea, S-layers are crucial for maintaining cell shape and integrity in extreme environments. nih.gov The porous nature of S-layers suggests they can also function as molecular sieves, controlling the passage of molecules to and from the cell surface. nih.gov
Future research should aim to:
Investigate the Protective Role of the S-Layer: Studies involving the creation of S-layer deficient mutants (if viable) would allow for direct testing of the S-layer's importance in protecting against various environmental stresses, such as temperature fluctuations, osmotic stress, and lytic enzymes.
Examine the S-Layer's Role in Adhesion: The S-layer may be involved in the adhesion of A. kivui to surfaces or other organisms in its environment, a critical aspect for biofilm formation and colonization.
Determine its Function as a Molecular Sieve: The permeability properties of the A. kivui S-layer could be investigated to understand its role in nutrient uptake and waste product removal, which is particularly relevant for an acetogenic bacterium that relies on the transport of small molecules like hydrogen and carbon dioxide.
Development of Novel Biotechnological Platforms based on A. kivui S-Layer
The self-assembling properties of S-layer proteins make them attractive candidates for a wide range of biotechnological and nanotechnological applications. nih.govresearchgate.netnih.govoup.com The S-layer from the thermophilic bacterium A. kivui is of particular interest due to its inherent stability at high temperatures. The crystalline, isoporous nature of the S-layer allows it to be used as a template for the precise patterning of functional molecules at the nanoscale. oup.com
Potential future applications to be explored include:
Development of Thermostable Nanocarriers: The S-layer could be used to create highly stable liposomes or other nanoparticles for drug delivery or enzyme immobilization. nih.gov
Creation of Novel Biosensors: The ordered structure of the S-layer provides an ideal platform for the precise arrangement of recognition molecules, leading to the development of highly sensitive and specific biosensors.
Bio-inspired Mineralization: S-layers can act as templates for the formation of inorganic nanocrystals, opening up possibilities in materials science.
Functionalized Surfaces: By genetically fusing functional domains to the A. kivui S-layer protein, it may be possible to create surfaces with specific catalytic, binding, or antimicrobial properties.
Structural Biology at Higher Resolution to Inform Design
Future research should focus on:
High-Resolution Structure Determination: Employing advanced techniques such as cryo-electron microscopy (cryo-EM) on isolated S-layer fragments could yield a near-atomic resolution structure. pnas.orgembopress.orgnih.govbiorxiv.org Recent advances in cryo-EM have enabled the determination of high-resolution structures of other bacterial S-layers and complex membrane proteins. pnas.orgembopress.orgnih.govbiorxiv.org
Computational Modeling: High-resolution structural data would allow for more accurate computational modeling and simulations to understand the dynamics of the S-layer and to predict the effects of mutations or fusions.
Informing Protein Engineering: An atomic-level understanding of the S-layer protein's structure would guide the precise engineering of the protein for various biotechnological applications, such as altering pore size, introducing new binding sites, or enhancing stability.
Q & A
Q. What methodologies are used to clone and express the A. kivui S-layer protein gene in E. coli?
The S-layer gene of A. kivui was cloned using pUC18 plasmids and restriction enzyme digestion (EcoRI, Sau3A). Two overlapping chromosomal fragments (5.7-kb EcoRI-KpnI and 5.8-kb SstI) were ligated into E. coli JM108. Expression was driven by either the native A. kivui promoter or the lacZ promoter, with IPTG induction enhancing yields. Western blotting confirmed expression using anti-S-layer antibodies, though truncated polypeptides (e.g., 71 kDa) were observed due to protease susceptibility .
Q. How is the nucleotide sequence of the S-layer protein gene determined, and what bioinformatic tools validate its structure?
Dideoxy chain-termination sequencing (Sanger method) and oligonucleotide probes derived from N-terminal amino acid sequences were used. The mature polypeptide (736 residues) includes a 26-residue signal peptide. Computational analysis (e.g., RELATE algorithm) identified weak homology with Bacillus brevis MWP protein (31% identity in N-terminal 200 residues) and predicted secondary structures (33% β-sheets, 12% α-helices). Codon usage bias toward A-T rich regions was noted .
Q. What experimental approaches confirm the glycosylation status of A. kivui S-layer protein?
Glycosylation was demonstrated via trifluoromethanesulfonic acid treatment, which eliminated multiple SDS-PAGE bands, leaving a single deglycosylated band. Mass spectrometry and amino acid analysis revealed 40 tyrosine residues modified with glycan chains (glucose, galactosamine). Val-Tyr motifs were proposed as glycosylation recognition sites .
Advanced Research Questions
Q. How do structural analyses (e.g., electron crystallography) resolve contradictions in S-layer domain conservation across species?
Electron crystallography (1.7 nm resolution) revealed p6 symmetry with hexameric rings and lateral spokes. Despite low sequence similarity, A. kivui shares a conserved N-terminal domain with B. brevis MWP, suggesting evolutionary divergence. This domain anchors proteins to peptidoglycan, supported by homology in Clostridium thermocellum cellulases and Thermus thermophilus S-layers .
Q. What experimental evidence addresses discrepancies in heterologous expression efficiency of S-layer proteins in E. coli?
Despite successful cloning, full-length S-layer protein yields were low due to plasmid toxicity and protease degradation. Truncated constructs (e.g., pMP211) produced stable 71 kDa polypeptides. IPTG induction improved expression, but codon bias (A-T richness) and lack of A. kivui glycosylation machinery in E. coli limited native folding .
Q. How do sequence and functional analyses reconcile the weak acidity of A. kivui S-layer protein with its role in environmental interaction?
The S-layer has a net charge of −13 at neutral pH, attributed to high hydroxylated residues (Ser/Thr clusters). These clusters mediate adhesion, analogous to eukaryotic proteins like Dictyostelium contact site A. Charge asymmetry and β-sheet dominance suggest stability under thermal stress, aligning with A. kivui’s thermophilic niche .
Q. What methodologies resolve contradictions in evolutionary homology between A. kivui S-layer and other bacterial surface proteins?
Iterative sequence alignment (e.g., Pearson-Lipman algorithm) identified conserved motifs in the N-terminal domain across Bacillus, Clostridium, and Thermotoga species. Structural predictions (e.g., fenestrated trimers in electron microscopy) complemented sequence data, revealing functional convergence despite low amino acid identity .
Methodological Insights
- Cloning Challenges : Use overlapping chromosomal fragments and protease-deficient E. coli strains to mitigate truncation .
- Glycosylation Detection : Combine chemical deglycosylation with Edman degradation for residue-specific modification mapping .
- Structural Resolution : Pair electron crystallography with computational docking of conserved domains to infer functional regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
